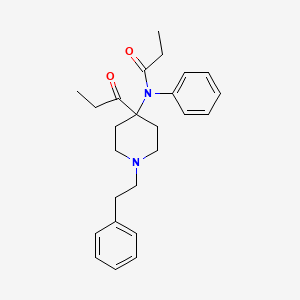
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is a complex organic compound with a unique structure that includes a piperidine ring, a phenylethyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include pyridinium hydrobromide perbromide, which is a brominating and oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as pyridinium hydrobromide perbromide.
Reduction: Typically involves reducing agents like lithium aluminum hydride.
Substitution: Can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium hydrobromide perbromide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Propanamide, N-(4-(1-oxopropyl)-4-piperidinyl)-N-phenyl-
- Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-methyl-
Uniqueness
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is unique due to its specific structural features, such as the presence of both a phenylethyl group and a piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-, is a synthetic compound that belongs to a class of substances known as piperidine derivatives. This compound is structurally related to various opioids and has been studied for its potential biological activities, particularly in the context of pain management and neuropharmacology. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
Chemical Structure
The chemical structure of Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₂O
- IUPAC Name : Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-
This compound features a piperidine ring, which is a common motif in many psychoactive substances, and it may exhibit various pharmacological properties due to its structural characteristics.
The biological activity of this compound is primarily attributed to its interaction with opioid receptors, similar to other piperidine derivatives. These interactions can lead to analgesic effects, making it a candidate for pain relief therapies. However, extensive research is needed to elucidate the specific mechanisms by which this compound exerts its effects.
Case Studies
While there are no direct case studies specifically focusing on Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-, research on similar compounds provides insights into their potential effects:
- Fentanyl Analogues : Many studies have highlighted the potency of fentanyl analogues in pain management. For instance, 4-Fluorobutyrylfentanyl has been shown to have significant analgesic effects while also posing risks of dependency and overdose .
- Neuropharmacological Effects : Piperidine derivatives are often studied for their neuropharmacological effects, particularly in relation to neurodegenerative diseases. Compounds that interact with opioid receptors may influence pathways associated with pain modulation and neuroprotection .
Toxicological Profile
The toxicological data regarding Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- remains sparse. However, related compounds have been classified under controlled substances due to their potential for abuse and adverse effects. The following table summarizes the toxicological concerns associated with similar piperidine derivatives:
特性
CAS番号 |
60644-97-5 |
|---|---|
分子式 |
C25H32N2O2 |
分子量 |
392.5 g/mol |
IUPAC名 |
N-phenyl-N-[1-(2-phenylethyl)-4-propanoylpiperidin-4-yl]propanamide |
InChI |
InChI=1S/C25H32N2O2/c1-3-23(28)25(27(24(29)4-2)22-13-9-6-10-14-22)16-19-26(20-17-25)18-15-21-11-7-5-8-12-21/h5-14H,3-4,15-20H2,1-2H3 |
InChIキー |
MEFSUFUXHLHDHA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















